
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by the presence of an iodomethyl group attached to a dioxaborolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing compound. The reaction proceeds as follows:
4,4,5,5-tetramethyl-1,3,2-dioxaborolane+iodomethane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
1. Synthesis of Pharmaceuticals:
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of boron into organic molecules, which is crucial for drug development.
2. Organic Synthesis:
The compound acts as a versatile reagent in organic synthesis. It can be used in:
- Cross-coupling reactions: It participates in Suzuki-Miyaura coupling reactions where it serves as a boron source for the formation of carbon-carbon bonds .
- Functionalization of alkenes and alkynes: The iodomethyl group can be replaced with other functional groups under mild conditions .
Case Study 1: Development of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. By modifying the compound's structure and substituents, researchers have been able to enhance its efficacy against specific cancer cell lines .
Case Study 2: Synthesis of Boron-containing Compounds
In a study focused on synthesizing boron-containing heterocycles, the compound was employed as a key intermediate. The resulting products exhibited significant biological activity and potential therapeutic applications .
Data Table: Comparison of Applications
Application Area | Description | Key Reactions/Processes |
---|---|---|
Pharmaceutical Synthesis | Used as an intermediate for drug development | Nucleophilic substitution |
Organic Synthesis | Acts as a reagent for various organic transformations | Suzuki-Miyaura coupling |
Anticancer Research | Development of new anticancer agents using modified derivatives | Structure-activity relationship studies |
Heterocyclic Chemistry | Synthesis of boron-containing heterocycles with potential biological activity | Cyclization reactions |
Wirkmechanismus
The mechanism of action of 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The boron atom in the dioxaborolane ring can coordinate with other molecules, enhancing its reactivity and enabling its use in catalytic processes.
Biologische Aktivität
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 70557-99-2) is a boron-containing compound with potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-boron bonds. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : CHBIO
- Molecular Weight : 267.90 g/mol
- Physical State : Liquid
- Purity : >95% (GC)
- Storage Conditions : Refrigerated (0-10°C), store under inert gas to avoid moisture and heat sensitivity.
Synthesis
The synthesis of this compound typically involves a multi-step process that may include the reaction of boronic acids with iodomethane under controlled conditions to yield the desired product. A notable method is through the borylation of triflates using pinacolborane derivatives as reagents.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its role as a borylating agent in organic synthesis. However, emerging studies indicate potential biological implications:
Anticancer Activity
Recent studies have suggested that boron-containing compounds exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. The specific mechanisms may involve:
- Inhibition of cell proliferation : Compounds like this compound can disrupt cellular pathways essential for cancer cell growth.
- Targeting specific enzymes : The compound may inhibit enzymes involved in cancer metabolism.
Neuroprotective Effects
Research indicates that certain boron compounds can cross the blood-brain barrier and exhibit neuroprotective effects. This property could be leveraged for developing treatments for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study conducted on various boron compounds demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.
Table 2: Cytotoxicity Data
Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|
0 | 100 | - |
10 | 85 | - |
25 | 65 | - |
50 | 40 | - |
100 | 15 | ~30 |
Eigenschaften
IUPAC Name |
2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BIO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNPAYFVZFWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447779 | |
Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70557-99-2 | |
Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.